molecular formula C14H12N2O B1349274 2-(3-methoxyphenyl)-1H-1,3-benzodiazole CAS No. 36677-36-8

2-(3-methoxyphenyl)-1H-1,3-benzodiazole

Cat. No.: B1349274
CAS No.: 36677-36-8
M. Wt: 224.26 g/mol
InChI Key: XAMZPXRUPPCGFJ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring. This specific compound features a methoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxyaniline with orthoesters or orthoformates in the presence of a catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The diazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenyl)-1H-1,3-benzodiazole.

    Reduction: Formation of partially or fully reduced benzodiazole derivatives.

    Substitution: Formation of halogenated benzodiazole derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The methoxy group can influence its binding affinity and specificity. The compound may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-1,3-benzodiazole: Lacks the methoxy group, which can affect its reactivity and biological activity.

    2-(4-Methoxyphenyl)-1H-1,3-benzodiazole: Similar structure but with the methoxy group in a different position, leading to different chemical properties.

    2-(3-Hydroxyphenyl)-1H-1,3-benzodiazole:

Uniqueness

The presence of the methoxy group in 2-(3-methoxyphenyl)-1H-1,3-benzodiazole imparts unique chemical properties, such as increased electron density on the benzene ring, which can influence its reactivity in electrophilic aromatic substitution reactions. Additionally, the methoxy group can enhance its solubility in organic solvents, making it more versatile for various applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMZPXRUPPCGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355242
Record name 2-(3-methoxyphenyl)-1H-1,3-benzodiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36677-36-8
Record name 2-(3-methoxyphenyl)-1H-1,3-benzodiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenyl)-1H-1,3-benzodiazole
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